molecular formula C12H14N8O2S B12938488 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine CAS No. 91495-43-1

6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine

Cat. No.: B12938488
CAS No.: 91495-43-1
M. Wt: 334.36 g/mol
InChI Key: JNJGQBBQHDKNMN-UHFFFAOYSA-N
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Description

6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine is a compound that has garnered interest in various fields of scientific research. It is structurally related to azathioprine, a well-known immunosuppressive drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine typically involves the reaction of 6-mercaptopurine with 1-methyl-4-nitro-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the thio group can lead to a variety of different compounds .

Mechanism of Action

The mechanism of action of 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-9-propyl-9H-purin-2-amine involves its interaction with cellular enzymes and nucleic acids. The compound can be incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and function. This mechanism is similar to that of azathioprine, which is known to inhibit the proliferation of immune cells .

Properties

CAS No.

91495-43-1

Molecular Formula

C12H14N8O2S

Molecular Weight

334.36 g/mol

IUPAC Name

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-propylpurin-2-amine

InChI

InChI=1S/C12H14N8O2S/c1-3-4-19-6-14-7-8(19)16-12(13)17-10(7)23-11-9(20(21)22)15-5-18(11)2/h5-6H,3-4H2,1-2H3,(H2,13,16,17)

InChI Key

JNJGQBBQHDKNMN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])N

Origin of Product

United States

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